N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate, tech.
Description
Properties
Molecular Formula |
C14H18NO3+ |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 1-benzyl-4-oxopiperidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/p+1 |
InChI Key |
PHTILULPLFUXPS-UHFFFAOYSA-O |
Canonical SMILES |
COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate typically involves the reaction of N-Benzyl-4-piperidone with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired monohydrate form.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A piperidone ring substituted with a benzyl group at the nitrogen atom, a carbomethoxy group at position 3, and a ketone at position 2.
- Sodium salt monohydrate form enhances solubility in polar solvents compared to free acids or neutral analogs.
Comparison with Structurally and Functionally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Differences :
- The target compound’s carbomethoxy group at position 3 distinguishes it from analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (ethoxycarbonylpropyl substituent at C4) .
- Unlike Paroxetine impurity C, which includes a fluorophenyl group for serotonin reuptake inhibition, the target compound lacks aromatic halogenation, limiting its direct pharmaceutical relevance .
Solubility and Salt Forms: Sodium salt monohydrates (e.g., the target compound and 2-mercaptopyridine-N-oxide) exhibit enhanced aqueous solubility compared to non-ionic esters (e.g., Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) .
Applications :
- Technical grade status suggests the target compound is used in bulk synthesis, whereas pharmacopeial standards (e.g., Paroxetine impurity C) require high-purity specifications .
Safety and Handling: Limited hazard data for the target compound contrast with detailed safety protocols for 2-mercaptopyridine-N-oxide sodium salt (e.g., high melting point indicating thermal stability) .
Research Findings and Data Gaps
- Toxicology: No acute toxicity or ecotoxicological data are available for N-Benzyl-3-carbomethoxy-4-piperidone, sodium salt monohydrate, tech., unlike pharmacopeial compounds with established safety profiles .
- Synthetic Utility : The carbomethoxy group may facilitate nucleophilic substitution reactions, but evidence lacks comparative reactivity studies with analogs like 4-nitrocatechol (CAS 213534-31-7) .
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